molecular formula C21H19ClN2O5 B2719561 Methyl 4-({[(4-chlorophenyl)methyl]carbamoyl}methoxy)-6-methoxyquinoline-2-carboxylate CAS No. 1357935-63-7

Methyl 4-({[(4-chlorophenyl)methyl]carbamoyl}methoxy)-6-methoxyquinoline-2-carboxylate

Cat. No.: B2719561
CAS No.: 1357935-63-7
M. Wt: 414.84
InChI Key: LZZKGVILHLQSBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[(4-chlorophenyl)methyl]carbamoyl}methoxy)-6-methoxyquinoline-2-carboxylate is a useful research compound. Its molecular formula is C21H19ClN2O5 and its molecular weight is 414.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-[2-[(4-chlorophenyl)methylamino]-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O5/c1-27-15-7-8-17-16(9-15)19(10-18(24-17)21(26)28-2)29-12-20(25)23-11-13-3-5-14(22)6-4-13/h3-10H,11-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZKGVILHLQSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NCC3=CC=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-({[(4-chlorophenyl)methyl]carbamoyl}methoxy)-6-methoxyquinoline-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C23H24ClN2O5
  • Molecular Weight : 432.90 g/mol

The compound features a quinoline core, which is known for its broad range of biological activities. The presence of the chlorophenyl and carbamoyl groups enhances its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has demonstrated:

  • Cytotoxicity : Exhibiting significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 2.71 to 5.94 µM, indicating potent activity compared to standard chemotherapeutics like Doxorubicin (IC50 = 6.18 µM) .
  • Mechanism of Action : The compound induces cell cycle arrest and apoptosis in cancer cells by upregulating apoptotic markers such as p53 and caspase-9. This mechanism was observed in studies where compounds derived from the same scaffold were tested against EGFR kinase, resulting in effective inhibition and subsequent cancer cell death .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Bacterial Inhibition : In vitro studies have shown that related quinoline derivatives possess moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. These findings suggest that this compound may share similar antimicrobial efficacy .

Case Study 1: Antiproliferative Effects

A study focused on the synthesis and evaluation of quinoline derivatives revealed that this compound exhibited substantial antiproliferative activity against human cancer cell lines. The mechanism involved apoptosis induction through the activation of specific pathways associated with tumor suppression .

CompoundIC50 (µM)Mechanism
Methyl 4-(...)3.39Apoptosis via p53 activation
Doxorubicin6.18Chemotherapeutic agent

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antibacterial properties of related compounds, demonstrating that those with similar structural motifs effectively inhibited bacterial growth. The study reported varying degrees of effectiveness against different bacterial strains, reinforcing the potential application of these compounds in treating bacterial infections .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.